

An In-depth Technical Guide on 4-((2-pyridinylmethyl)amino)benzoic acid

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Compound of Interest

Compound Name: 4-((2-Pyridinylmethyl)amino)benzoic acid

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Abstract

4-((2-pyridinylmethyl)amino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), represents a class of compounds with significant potential in medicinal chemistry. PABA and its analogues have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a generalized synthesis approach for **4-((2-pyridinylmethyl)amino)benzoic acid**. Due to the limited availability of specific experimental data for this particular molecule, this document also presents data for closely related compounds to serve as a valuable reference for researchers. The guide outlines a conceptual experimental workflow for the synthesis and characterization of this and similar molecules, aiming to facilitate further investigation into its potential therapeutic applications.

Molecular Structure and Properties

4-((2-pyridinylmethyl)amino)benzoic acid possesses a molecular structure characterized by a benzoic acid moiety linked to a 2-pyridinylmethyl group via a secondary amine. This structure provides a foundation for potential biological activity, combining the features of both p-aminobenzoic acid and pyridine derivatives.

Table 1: Physicochemical and Computed Properties of **4-((2-pyridinylmethyl)amino)benzoic acid**[1]

Property	Value
Molecular Formula	C13H12N2O2
Molecular Weight	228.25 g/mol
CAS Number	5966-18-7
XLogP3	1.9
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	3
Exact Mass	228.089877 g/mol
Topological Polar Surface Area	62.2 Å ²
Density (computed)	1.301 g/cm ³
Boiling Point (computed)	429 °C at 760 mmHg
Flash Point (computed)	213.2 °C

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-((2-pyridinylmethyl)amino)benzoic acid** is not readily available in the published literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of analogous N-substituted aminobenzoic acids. The most common approach involves a nucleophilic substitution reaction between 4-aminobenzoic acid and a suitable 2-pyridinylmethyl halide or by reductive amination.

Proposed Synthesis via Nucleophilic Substitution

A probable synthetic method involves the reaction of methyl 4-aminobenzoate with 2-(chloromethyl)pyridine hydrochloride in the presence of a base, followed by hydrolysis of the

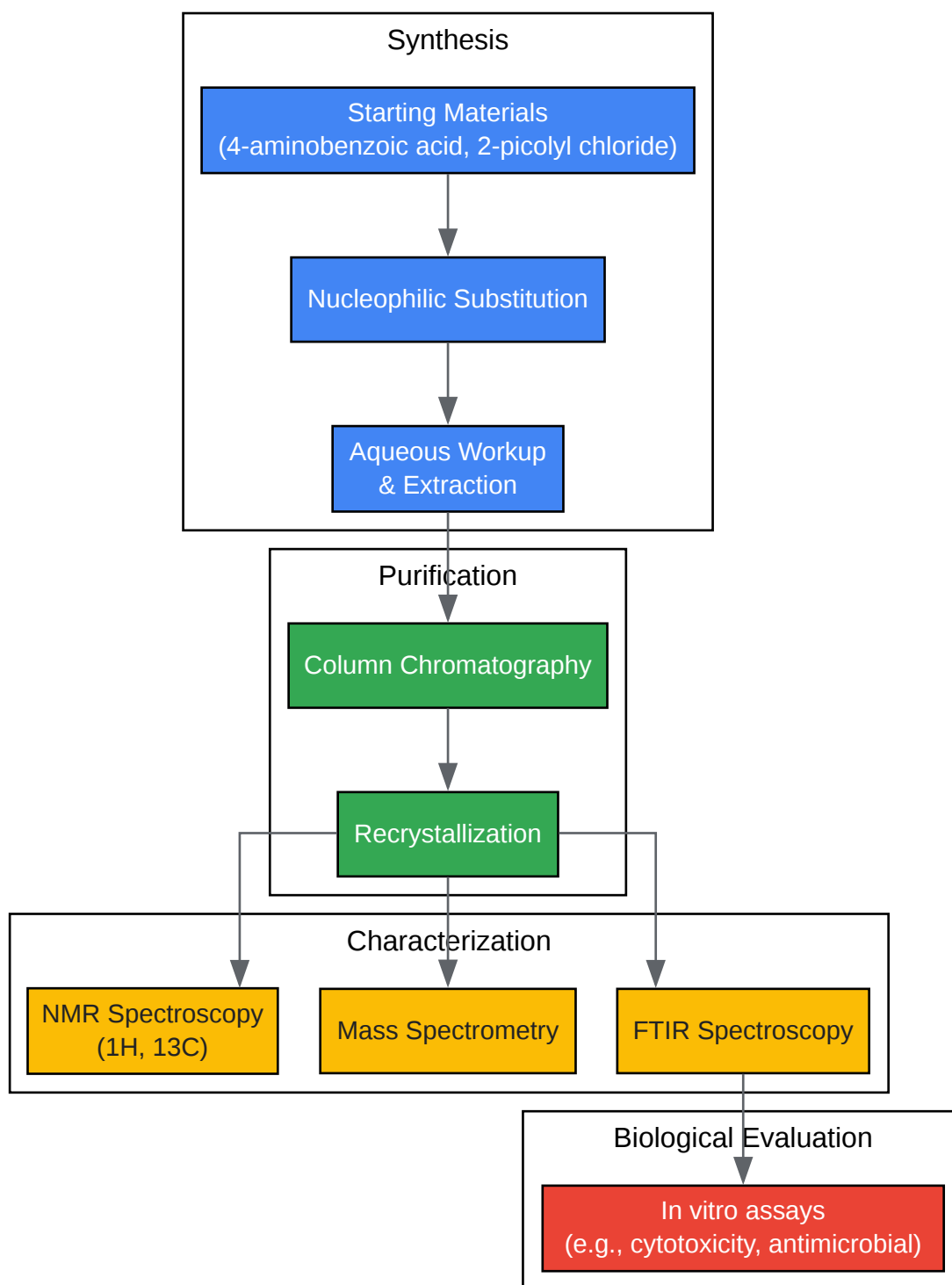
resulting ester.

Experimental Protocol (General Procedure):

- **Esterification of 4-aminobenzoic acid:** To a solution of 4-aminobenzoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl 4-aminobenzoate.
- **N-alkylation:** Dissolve methyl 4-aminobenzoate and 2-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent, such as dimethylformamide (DMF). Add a non-nucleophilic base, for example, potassium carbonate, to the mixture. Stir the reaction at an elevated temperature (e.g., 80-100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
- **Hydrolysis:** Dissolve the purified methyl 4-((2-pyridinylmethyl)amino)benzoate in a mixture of methanol and a solution of sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
- **Isolation of the final product:** Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash it with water, and dry it under vacuum to obtain **4-((2-pyridinylmethyl)amino)benzoic acid**.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis, purification, and characterization of **4-((2-pyridinylmethyl)amino)benzoic acid**.



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Caption: Conceptual workflow for the synthesis and evaluation of **4-((2-pyridinylmethyl)amino)benzoic acid**.

Spectroscopic Data (Reference Data)

As of the latest literature search, specific, experimentally verified spectroscopic data for **4-((2-pyridinylmethyl)amino)benzoic acid** is not available. However, data for the isomeric compound, 4-((4-pyridinylmethyl)amino)benzoic acid (CAS 5966-20-1), is available and can serve as a useful reference for researchers.^[2]

Table 2: Spectroscopic Data for 4-((4-pyridinylmethyl)amino)benzoic acid^[2]

Spectroscopy	Data
¹ H NMR	Data available but not detailed in the provided search results.
¹³ C NMR	Data available but not detailed in the provided search results.
Mass Spectrometry (GC-MS)	m/z Top Peak: 150, m/z 2nd Highest: 228.

Note: Researchers should perform their own full characterization of **4-((2-pyridinylmethyl)amino)benzoic acid** upon synthesis.

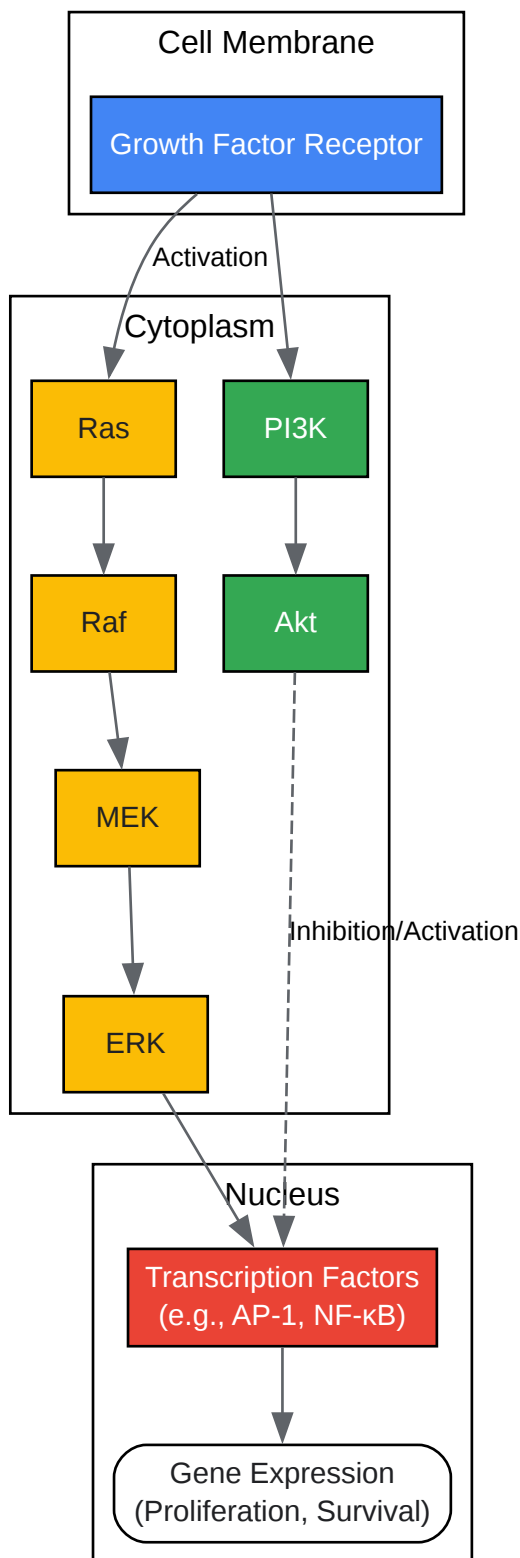
Biological Activity and Potential Signaling Pathways

While no specific studies on the biological activity of **4-((2-pyridinylmethyl)amino)benzoic acid** have been identified, the broader class of p-aminobenzoic acid derivatives has been extensively studied. These compounds are known to exhibit a range of biological effects.

Derivatives of PABA have been investigated for their antimicrobial properties.^[3] The mechanism often involves the inhibition of folate synthesis in bacteria, a pathway essential for their growth and replication. Furthermore, various PABA analogs have been explored for their anticancer activities.^[4]

Given the structural similarity to other biologically active molecules, potential mechanisms of action for **4-((2-pyridinylmethyl)amino)benzoic acid** could involve the modulation of various signaling pathways. However, without experimental data, any proposed pathway would be purely speculative. A logical starting point for investigation would be to screen the compound for activity in assays related to cell proliferation, apoptosis, and inflammation.

The following diagram illustrates a generalized signaling pathway that is often implicated in cancer and could be a potential area of investigation for novel PABA derivatives.



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Caption: A generalized MAPK/PI3K-Akt signaling pathway, a common target for cancer drug development.

Conclusion

4-((2-pyridinylmethyl)amino)benzoic acid is a compound of interest due to its structural relationship to biologically active p-aminobenzoic acid derivatives. While there is a lack of specific experimental data in the current body of scientific literature, this guide provides a foundational understanding of its properties and a roadmap for its synthesis and characterization. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for future therapeutic applications. The provided conceptual frameworks and reference data for related molecules are intended to aid researchers in this endeavor.

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